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Comparison of Antiviral Potency and Efficacy

Drug Relative Potency & Viral Genetic Barrier to Resistance Common Clinical
Name Suppression & Key Mutations Context & Notes

| Adefovir Dipivoxil (ADV) | « Slower/Weaker suppression: Higher HBV DNA levels vs. ETV in HBeAg-
negative patients. [1] ¢ Inferior to TDF: TDF superior in virologic response, HBeAg seroconversion, and
ALT normalization. [2] | « Low barrier. [1] « Key mutations: rtN236T, rtA181T/V/S. [3] | » Historical use:
For lamivudine-resistant CHB. [4] « Combination therapy: With Lamivudine (LAM) shows better long-
term efficacy than ADV monotherapy. [4] | | Lamivudine (LAM) | « Less potent than ETV. [1] | « Very low
barrier. [1] « Key mutations: rtM2041/V, rtL180M. [3] | « High resistance rate: ~34.8% viral breakthrough
over 144 weeks. [1] | | Telbivudine (LdT) | « Less potent than ETV. [1] | « Low barrier. [1] * Key
mutations: Shares key resistance mutations with LAM (e.g., rtM204I). [3] | « Intermediate resistance:
~7.4% viral breakthrough over 144 weeks. [1] | | Entecavir (ETV) | « More potent and faster: Significantly
lower HBV DNA levels vs. LAM, ADV, LdT. [1] |  High barrier. [5] ¢ Resistance: <1% over 5 years in
treatment-naive patients. [5] | * First-line monotherapy: Recommended due to high potency and high
genetic barrier. [5] | | Tenofovir (TDF) |  Superior to ADV: Better virologic response and safety profile. [2]
| « High barrier: No resistance mutations confirmed in reviewed studies. [2] | * First-line therapy: Potent

activity against HBV, including variants resistant to LAM and ETV. [2] |
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Experimental Protocols for Key Data

The comparative data in the table above are primarily derived from clinical studies. Here are the

methodologies for some of the key experiments cited.

¢ Clinical Trial Comparing NAs (LAM, ADV, LdT, ETV) [1]

o Objective: To compare the effectiveness of four NAs in HBeAg-negative chronic hepatitis B
patients with a medium viral load (HBV DNA 4-6 log10 1U/mL).

o Design: A 144-week, retrospective study analyzing patient data.

o Groups: Patients received monotherapy with LAM (100 mg/day), ADV (10 mg/day), LdT (600
mg/day), or ETV (0.5 mg/day).

o Key Measurements: Serum HBV DNA levels (measured by real-time PCR, detection limit 100
IU/mL) and rates of viral breakthrough were assessed at weeks 12, 48, 96, and 144.

¢ Meta-Analysis Comparing TDF and ADV/|citeum:7]

o Objective: To systematically compare the efficacy and safety of TDF versus ADV (monotherapy
or in combination) for chronic hepatitis B.

o Design: A meta-analysis of 32 studies (31 randomized controlled trials and one retrospective
study).

o Interventions: Compared TDF (300 mg/day) monotherapy against ADV (10 mg/day)
monotherapy and against combination therapies (ADV + LAM; ADV + ETV).

o Outcomes: Primary outcomes included virologic response (HBV DNA reduction), HBeAg
seroconversion, ALT normalization, and adverse events.

¢ In Vitro Cross-Resistance Profiling [6]

o Objective: To determine the sensitivity of wild-type and drug-resistant HBV strains to different
antivirals.

o Cell System: Used a baculovirus system to deliver replication-competent HBV genomes (wild-
type and with specific resistance mutations) to human liver cells (HepG2).

o Drug Treatment: Cells were treated with lamivudine, penciclovir (active form of famciclovir), or
adefouvir.

o Analysis: The level of HBV replication in the presence of the drugs was measured to determine
the efficacy (IC50) against different viral mutants.
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Mechanism of Action and Resistance

Nucleos(t)ide analogues like ADV inhibit the reverse transcriptase (RT) domain of the HBV polymerase,
blocking the conversion of viral pregenomic RNA into DNA, thus stopping replication. [3] Long-term

treatment can select for mutations in the RT domain that allow the virus to replicate despite the drug's

presence. [3]

The diagram below illustrates the replication cycle of HBV and the points where NAs act, as well as how

resistance develops.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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